VU0467154 - 1451993-15-9

VU0467154

Catalog Number: EVT-286709
CAS Number: 1451993-15-9
Molecular Formula: C17H15F3N4O3S2
Molecular Weight: 444.4472
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VU0467154 is a synthetically derived, highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) subtype. [, , , , , , , , , , ] This compound plays a crucial role in scientific research as a pharmacological tool to investigate the function and therapeutic potential of the M4 receptor in various neurological and neuropsychiatric disorders. [, , , , , , , , , , ]

Molecular Structure Analysis

High-resolution cryo-electron microscopy structures of the M4 mAChR bound to VU0467154, along with a cognate Gi1 protein and the high-affinity agonist iperoxo, have been determined. [] These structural studies provide valuable insights into the binding mode of VU0467154 within the allosteric site of the M4 receptor and its interaction with other bound ligands.

Mechanism of Action

VU0467154 acts as a positive allosteric modulator of the M4 mAChR. [, , , , , , , , , , ] It binds to an allosteric site on the receptor, distinct from the orthosteric acetylcholine binding site. [, ] This binding enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, at the orthosteric site, leading to potentiated downstream signaling through the M4 receptor pathway. [, ]

Applications
  • Schizophrenia: VU0467154 demonstrated antipsychotic-like activity in rodent models by reversing behavioral deficits induced by MK-801, an N-methyl-D-aspartate receptor antagonist often used to induce schizophrenia-like symptoms. [, , ] It also improved cognitive performance in touchscreen-based visual discrimination tasks, suggesting potential for addressing cognitive impairments associated with schizophrenia. [, ]
  • Tourette syndrome: VU0467154 significantly reduced tic-like behaviors in two distinct murine models of Tourette syndrome (CIN-d and D1CT-7 mice). [] This effect was attributed to the activation of striatal M4 receptors.
  • Parkinson's disease: While not meeting initial expectations, research on the effects of VU0467154 in a hemiparkinsonian rat model provided valuable insights into the complex role of M4 receptor modulation in L-DOPA-induced dyskinesia (LID) and motor function. []
  • Rett syndrome: VU0467154 displayed efficacy in ameliorating anxiety, social behavior, cognitive deficits, and respiratory phenotypes in Mecp2+/– mice, a model for Rett syndrome. [] This research highlighted a potential therapeutic window and possible adverse effects.
  • Sleep and Aging: Studies in aged mice revealed that VU0467154 could normalize sleep-wake architecture deficits, specifically improving non-rapid eye movement sleep disturbances. [, ] These findings suggest a potential role for M4 PAMs in addressing age-related sleep disruptions.
  • Huntington's disease: VU0467154 demonstrated promising results in pre-symptomatic YAC128 mice, a model for Huntington's disease, by improving motor function and synaptic deficits. []

Xanomeline

Compound Description: Xanomeline is a selective agonist of the M1 and M4 muscarinic acetylcholine receptors. [] It demonstrates efficacy in reducing tic-related behaviors in mouse models of Tourette syndrome. []

Relevance: Xanomeline's mechanism of action, targeting both M1 and M4 receptors, provides insights into the therapeutic potential of selective M4 positive allosteric modulators (PAMs) like VU0467154. [] While xanomeline shows promising effects, its actions are primarily mediated by M4, highlighting the importance of M4 selectivity for potential therapeutic applications. []

Cevimeline

Compound Description: Cevimeline is an agonist targeting M1 and M3 muscarinic acetylcholine receptors. [] Unlike xanomeline, cevimeline does not demonstrate efficacy in reducing tic-like behaviors in mouse models of Tourette syndrome. []

Relevance: The contrasting effects of cevimeline and VU0467154 in Tourette syndrome models underscore the specific therapeutic potential of selective M4 PAMs. [] Cevimeline's lack of efficacy, despite its agonistic activity at M1, further strengthens the argument for M4 as a key target for treating tic-related disorders. []

LY2033298 (LY298)

Compound Description: LY2033298 is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. [, ] Structural studies and molecular dynamics simulations have been conducted to investigate its binding mode and allosteric effects on the receptor. [, ]

Relevance: LY2033298 serves as a valuable comparison point for understanding the structure-activity relationships and pharmacological profiles of M4 PAMs. [, ] Comparing its binding interactions and pharmacological effects with VU0467154 contributes to a broader understanding of allosteric modulation of the M4 receptor. [, ]

VU0152100

Compound Description: VU0152100 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. [] Previous research indicates it exhibits an antipsychotic-like profile in rodent models after amphetamine challenge. []

Relevance: VU0152100's antipsychotic-like effects paved the way for further investigation into the therapeutic potential of M4 PAMs, leading to the development of more optimized compounds like VU0467154. [] Its role in preclinical studies highlights the progression of research focused on targeting M4 for treating neuropsychiatric disorders. []

VU0453595

Compound Description: VU0453595 is a positive allosteric modulator selective for the M1 muscarinic acetylcholine receptor. [] Research suggests that it can normalize sleep-wake architecture deficits in aged mice. []

Relevance: Comparing the effects of VU0453595, an M1 PAM, with VU0467154, an M4 PAM, elucidates the distinct roles of these muscarinic receptor subtypes in regulating sleep-wake cycles. [] This comparison emphasizes the importance of subtype selectivity in developing targeted therapeutics for specific neurological functions. []

Properties

CAS Number

1451993-15-9

Product Name

5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide

IUPAC Name

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide

Molecular Formula

C17H15F3N4O3S2

Molecular Weight

444.4472

InChI

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25)

InChI Key

UDSFKIFLJPECRN-UHFFFAOYSA-N

SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C

Solubility

Soluble in DMSO

Synonyms

VU0467154, VU-0467154, VU 0467154

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.